7-Deaza-ehna

Description

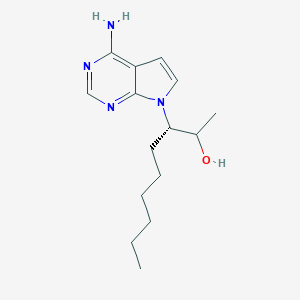

Structure

2D Structure

3D Structure

Properties

CAS No. |

103298-51-7 |

|---|---|

Molecular Formula |

C15H24N4O |

Molecular Weight |

276.38 g/mol |

IUPAC Name |

(3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)nonan-2-ol |

InChI |

InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-9-8-12-14(16)17-10-18-15(12)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17,18)/t11?,13-/m0/s1 |

InChI Key |

XJXHFKSYERWTQJ-YUZLPWPTSA-N |

SMILES |

CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |

Isomeric SMILES |

CCCCCC[C@@H](C(C)O)N1C=CC2=C(N=CN=C21)N |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |

Synonyms |

7-deaza-9-(2-hydroxy-3-nonyl)adenine 7-deaza-9-(2-hydroxy-3-nonyl)adenine oxalate 7-deaza-EHNA 7-deaza-erythro-9-(2-hydroxy-3-nonyl)adenine |

Origin of Product |

United States |

Enzymatic and Molecular Interactions of 7 Deaza Ehna

Adenosine (B11128) Deaminase (ADA) Inhibition Profile

Adenosine deaminase (ADA, EC 3.5.4.4) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine to inosine (B1671953) or 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. nih.govmdpi.com ADA plays a significant role in various physiological systems, including the immune system. mdpi.comresearchgate.netresearchgate.net

7-Deaza-EHNA is a synthetic analogue of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a known potent ADA inhibitor. mdpi.comnih.gov Studies comparing the ADA inhibitory activity of this compound with EHNA and other deaza analogues reveal significant differences in their potency. EHNA itself is a semi-tight ADA inhibitor with reported Ki values ranging from 1.6 to 7.0 nM, depending on experimental conditions, and an IC50 of 64 nM in some assays. mdpi.commdpi.com

In contrast, the substitution of a nitrogen atom at the 7-position of the purine moiety in EHNA to form this compound results in a dramatic decrease in inhibitory activity. The inhibition constant (Ki) for this compound has been reported as 4 x 10⁻⁴ M (400,000 nM). nih.govdrugbank.com This indicates that this compound is a significantly weaker inhibitor of ADA compared to EHNA.

Other deaza analogues of EHNA, such as 1-deaza-EHNA and 3-deaza-EHNA, exhibit much stronger inhibitory activities. 1-Deaza-EHNA has a Ki of 1.2 x 10⁻⁷ M (120 nM), while 3-deaza-EHNA is even more potent with a Ki of 6.3 x 10⁻⁹ M (6.3 nM). nih.govdrugbank.com These values highlight that the position of the deaza substitution critically influences the inhibitory potency against ADA. Among the deaza analogues of EHNA synthesized and evaluated for ADA inhibitory activity, 3-deaza-EHNA has been identified as the most active inhibitor. nih.govdrugbank.com

The following table summarizes the comparative ADA inhibitory activities:

| Compound | Ki Value (M) | Ki Value (nM) | Reference |

| EHNA | 1.6 - 7.0 x 10⁻⁹ | 1.6 - 7.0 | mdpi.com |

| 1-Deaza-EHNA | 1.2 x 10⁻⁷ | 120 | nih.govdrugbank.com |

| 3-Deaza-EHNA | 6.3 x 10⁻⁹ | 6.3 | nih.govdrugbank.com |

| This compound | 4 x 10⁻⁴ | 400,000 | nih.govdrugbank.com |

The significant reduction in ADA inhibitory activity observed with this compound, compared to EHNA and other deaza analogues, provides mechanistic insights into the structural requirements for effective ADA binding and catalysis. EHNA is known to bind to the ADA active site, initially exhibiting classical competitive inhibition, followed by a sequential rearrangement of the enzyme and inhibitor to form a tight complex. mdpi.com The nonyl chain of EHNA analogues is thought to bind to a hydrophobic region near the enzyme's active site. wjpls.org

The purine moiety of EHNA and its deaza analogues plays a critical role in their inhibitory activity. mdpi.com The isosteric monosubstitution of pyrimidine (B1678525) nitrogen by carbons can be tolerated at the inhibitory binding site, as evidenced by the good inhibitory activities of 1-deaza-EHNA and 3-deaza-EHNA. nih.govmdpi.com However, the substitution at the 7-position, as seen in this compound, dramatically impairs this interaction. nih.govdrugbank.com

While 7-deazaadenosine (tubercidin), a related compound, is considered fully inactive as an ADA inhibitor, it has been shown to bind in the active site of the enzyme, albeit with lower affinity. nih.govmdpi.comwjpls.org This suggests that the 7-deaza substitution, by replacing a nitrogen with a carbon, alters the electronic distribution or hydrogen bonding capabilities essential for high-affinity binding and effective inhibition of ADA. The presence of a nitrogen at position 7 in the purine ring appears to be crucial for optimal interaction with the enzyme's active site, facilitating the formation of the stable enzyme-inhibitor complex that characterizes potent ADA inhibitors like EHNA. The diminished activity of this compound indicates that the specific nitrogen at position 7 contributes significantly to the molecular recognition and catalytic inhibition mechanism of ADA.

Human adenosine deaminase exists as two main isoenzymes: ADA1 and ADA2. nih.govwjpls.orgencyclopedia.pub These isoenzymes differ in their catalytic, biochemical, and immunochemical characteristics, as well as their tissue distribution. wjpls.org ADA1 is ubiquitous and accounts for the majority of ADA activity in most tissues, particularly in lymphoid cells and red blood cells. nih.govresearchgate.netencyclopedia.pub ADA2 is predominantly found in monocytes/macrophages and is the major circulating form in normal human serum. nih.govencyclopedia.pubfrontiersin.org

A key distinguishing feature between the two isoforms is their response to inhibitors. EHNA and its derivatives are known to selectively inhibit ADA1 activity, while ADA2 activity is generally not affected by these inhibitors. nih.govresearchgate.netwjpls.orgencyclopedia.pubcnjournals.comtanaffosjournal.irnih.gov This differential inhibition pattern is attributed to differences in the binding sites of EHNA in the two ADA isoenzymes. Specifically, ADA1 possesses a hydrophobic site required for complex formation with the aliphatic chain of EHNA, which is likely absent in ADA2. nih.govencyclopedia.pub

Given that this compound is a derivative of EHNA, it is expected to follow a similar pattern of preferential inhibition towards ADA1, although with significantly reduced potency due to the 7-deaza substitution. Studies have consistently shown that EHNA is an ADA1-specific inhibitor, while other inhibitors like pentostatin (B1679546) can inhibit both ADA1 and ADA2. nih.gov The weak inhibitory activity of this compound against ADA suggests that its interaction with either isoform would be minimal, but if any inhibition were observed, it would likely be directed towards ADA1, mirroring the specificity of its parent compound, EHNA.

Interactions with Nucleic Acid Modifying Enzymes

Beyond its interaction with adenosine deaminase, the potential influence of this compound on nucleic acid modifying enzymes is also of interest, particularly given the structural resemblance of deaza purine analogues to natural nucleobases.

While direct extensive research on this compound's specific influence on DNA and RNA polymerase activity and fidelity is not as widely documented as its ADA inhibition, related deaza purine nucleosides and their triphosphates have been studied for their interactions with these enzymes.

For instance, 7-deaza-A (adenine) and 7-deaza-G (guanine) analogues, when incorporated into DNA templates, have been tested for their effects on various DNA polymerases. Studies have shown that some A family DNA polymerases (e.g., PolI and its Klenow fragment derivative) and yeast B family polymerases (e.g., Pol δ and Pol ζ) are not adversely affected by the presence of 7-deaza-A or 7-deaza-G in the template. researchgate.net This suggests that in some contexts, the 7-deaza modification in the template might be tolerated by certain DNA polymerases without significantly impairing their activity or fidelity.

Regarding RNA polymerases, 7-deazaadenosine derivatives, particularly those with modifications like 2'-C-methyl, have been investigated as inhibitors of viral RNA-dependent RNA polymerases (RdRps). researchgate.netnih.govnih.gov These modified triphosphates can inhibit viral RdRps at micromolar concentrations by being incorporated into the RNA chain and preventing further extension. researchgate.net For example, 7-deaza-2'-C-methyladenosine has shown potent inhibitory activity against West Nile virus replication, suggesting its interaction with the viral RNA polymerase. nih.govnih.gov While these findings pertain to modified nucleosides and their triphosphates rather than this compound directly, they illustrate that deaza purine structures can engage with RNA polymerases, potentially influencing their activity and the fidelity of RNA synthesis. The lack of a nitrogen atom at position 7 in deazapurine monomers can alter the hydrogen bonding patterns, which could impact how enzymes like polymerases interact with these modified bases within DNA or RNA. glenresearch.com

The broader category of nucleotide-metabolizing enzymes includes S-adenosylhomocysteine hydrolase (SAHH), an enzyme crucial for regulating biological transmethylations by breaking down S-adenosylhomocysteine (AdoHcy) to homocysteine and adenosine. nih.gov Elevated levels of AdoHcy, a product inhibitor, can suppress S-adenosylmethionine (AdoMet)-dependent transmethylations. researchgate.netnih.gov

The structural similarity of this compound to adenosine and its analogues suggests a potential, albeit perhaps indirect, influence on pathways involving nucleotide-metabolizing enzymes. The purine ring system, even with the 7-deaza modification, might allow for some level of recognition by enzymes that process or utilize adenosine and its derivatives. However, specific research detailing the direct engagement of this compound with SAHH or other nucleotide-metabolizing enzymes beyond ADA would be required for a definitive understanding of these interactions.

Receptor and Kinase Target Engagement of 7-Deaza Scaffolds

The 7-deaza scaffold, a modified purine structure, has emerged as a versatile template in drug discovery, demonstrating engagement with a broad spectrum of biological targets, including various receptors and protein kinases. This structural modification allows for diverse functionalization, leading to compounds with distinct pharmacological profiles. The pursuit of bioactive molecules among aza-/deaza-isosteres of adenine (B156593) has proven to be an effective strategy in medicinal chemistry, yielding compounds with significant therapeutic potential.

Adenosine Receptor Antagonism by 7-Deazaadenines (A1, A3)

7-Deazaadenines constitute a class of compounds that exhibit notable antagonistic activity at adenosine receptors, particularly the A1 and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. Research has identified various 7-deazaadenine derivatives as potent and selective adenosine receptor antagonists.

For instance, 7-deaza-9-phenyladenine has been shown to inhibit the binding of [3H]phenylisopropyladenosine to rat brain A1-adenosine receptors and antagonize the activation of adenylate cyclase mediated by A2-adenosine receptors in rat pheochromocytoma PC12 cell membranes. Its affinity values include a Ki of 3 µM at the brain A1-receptor and a KB of 17 µM at the PC12 A2-receptor, indicating a potency approximately five-fold greater than theophylline (B1681296) at the A1-receptor and nearly equipotent at the A2-receptor. The presence of methyl groups at the 7- and 8-positions was observed to reduce activity across all tested receptors.

Another example, DPEAP (a pyrrolo[2,3-d]pyrimidine-4-amine substituted at the amino group), has demonstrated high affinity for human A3 adenosine receptors, with a Ki value of 28 nM, whereas its N(4)-unsubstituted analogues showed no activity. This highlights the critical role of specific substitutions on the 7-deazaadenine scaffold in achieving high affinity and selectivity for particular adenosine receptor subtypes.

The following table summarizes key findings regarding the adenosine receptor antagonism by selected 7-deazaadenine derivatives:

| Compound | Receptor Target | Affinity (Ki/Kb) | Model/Species | Reference |

| 7-Deaza-9-phenyladenine | A1 | Ki = 3 µM | Rat brain | |

| 7-Deaza-9-phenyladenine | A2 | Kb = 17 µM | Rat PC12 cell membranes | |

| DPEAP | A3 | Ki = 28 nM | Human A3 ARs |

Inhibition of Protein Kinases (e.g., Src Family Kinases, Cyclin-Dependent Kinases) by Related 7-Deaza Derivatives

Beyond adenosine receptors, 7-deaza derivatives have also garnered attention for their ability to inhibit various protein kinases, enzymes critical for regulating cellular processes such as proliferation, cell cycle progression, and signal transduction. Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets.

A notable 7-deaza-adenine derivative, CGP62464, has been identified as a potent inhibitor of Src family kinases. Src family kinases are non-receptor tyrosine kinases involved in diverse cellular functions, including cell growth, differentiation, and adhesion.

Furthermore, 7-substituted 7-deaza-4′-thioadenosine derivatives have been reported as multi-kinase inhibitors with potent anticancer activity. For instance, compound 1g, identified as 7-acetylene-7-deaza-4′-thioadenosine, demonstrated marked inhibition of several kinases, including TRKA (neurotrophic tyrosine receptor kinase 1), CK1δ (casein kinase 1 delta), and DYRK1A/1B (dual specificity tyrosine-phosphorylation-regulated kinase 1A and 1B). These kinases are frequently overexpressed in cancer cells, highlighting the therapeutic potential of such 7-deaza scaffolds. The design of these multi-kinase inhibitors aimed to occupy the ribose pocket, along with the hinge and hydrophobic regions of the ATP binding site, to enhance interactions with the kinases.

The following table provides a summary of protein kinase inhibition by related 7-deaza derivatives:

| Compound | Kinase Target(s) | Activity/Notes | Reference |

| CGP62464 | Src Family Kinases | Potent inhibitor | |

| 7-acetylene-7-deaza-4′-thioadenosine (1g) | TRKA, CK1δ, DYRK1A/1B | Marked inhibition, potent anticancer activity |

Biological Activities and Proposed Mechanisms of 7 Deaza Ehna

Antiviral Activities

7-Deaza-EHNA and its related analogues have been investigated for their efficacy against various viral pathogens, demonstrating a range of antiviral properties.

In in vitro studies, this compound has shown varying degrees of activity against specific viruses. While erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and 1-deaza-EHNA were found to be equiactive as inhibitors of human respiratory syncytial virus (HRSV) replication with a minimum inhibitory concentration (MIC) of 6.25 µg/mL, this compound itself was reported as inactive against HRSV nih.govcnjournals.comacs.org.

However, for related analogues, the 7-deaza modification has shown promise in the context of Hepatitis C Virus (HCV). Specifically, the incorporation of a 7-deaza modification into 2'-C-methyl-adenosine resulted in a significant increase in inhibitory potency against the HCV RNA-dependent RNA polymerase (RdRp) as its 5'-triphosphate form. This analogue demonstrated a 20-fold increased potency in HCV RdRp assays while maintaining the inhibitory potency of the nucleoside in bicistronic HCV replicon assays and exhibiting reduced cellular toxicity researchgate.netnih.govmdpi.com. In contrast, the 7-deaza-2'-C-methyl-guanosine analogue, despite enhanced inhibitory potency in enzyme assays, did not effectively inhibit replication of a bicistronic HCV replicon in cell culture due to poor cellular penetration and/or metabolism researchgate.netcardiff.ac.uk.

Table 1: In Vitro Antiviral Efficacy of EHNA and its Deaza Analogues against HRSV

| Compound | MIC against HRSV (µg/mL) |

| EHNA | 6.25 |

| 1-Deaza-EHNA | 6.25 |

| This compound | Inactive |

| 3-Deaza-EHNA | Inactive |

While direct synergistic effects of this compound with 2',3'-dideoxyadenosine (B1670502) (ddAdo) are not explicitly detailed in the provided search results, broader "deaza-EHNA derivatives" have been shown to enhance the anti-HIV-1 activity of ddAdo medkoo.com. This suggests a potential for synergistic interactions within this class of compounds when combined with nucleoside antiviral agents. Further specific investigations would be required to ascertain the precise synergistic profile of this compound with ddAdo.

Antitumor Activities

This compound has demonstrated notable antitumor activities in various cellular systems, both as a standalone agent and in combination with other antineoplastic compounds.

All examined deaza analogues of EHNA, including this compound, displayed antitumor activity comparable to that of the reference compound 1-β-D-arabinofuranosyladenine (ara-A) nih.govacs.orgresearchgate.net. Among these, this compound was identified as the most active compound in terms of antitumor efficacy nih.govcnjournals.comacs.orgresearchgate.net. It has been shown to inhibit the growth of various types of cancer cells in vitro biosynth.com.

Table 2: Relative Antitumor Activity of EHNA Deaza Analogues (In Vitro)

| Compound | Antitumor Activity (Relative to ara-A) |

| EHNA | Comparable |

| 1-Deaza-EHNA | Comparable |

| 3-Deaza-EHNA | Comparable |

| This compound | Most Active of all analogues |

| 1,3-Dideaza-EHNA | Comparable |

While this compound itself is highly active, potentiation of standard antineoplastic agents has been specifically observed with other deaza analogues. For instance, 3-Deaza-EHNA, another deaza analogue, was found to greatly potentiate the antitumor activity of 1-β-D-arabinofuranosyladenine (ara-A) in vitro, with observed in vivo activity when the two compounds were used in combination nih.govacs.org. This highlights the potential for deaza analogues to enhance the therapeutic effects of existing chemotherapeutic agents.

Dissociation of Enzyme Inhibition from Broader Biological Outcomes

A significant finding regarding this compound and its related analogues is the observed lack of correlation between their adenosine (B11128) deaminase (ADA) inhibitory activity and their broader antiviral or antitumor activities nih.govacs.org. For example, the substitution of a methine group for a nitrogen atom at the 7-position of the purine (B94841) moiety in EHNA, which characterizes this compound, leads to a dramatic drop in ADA inhibitory activity (Ki = 4 x 10-4 M) nih.govacs.org. In contrast, 1-deaza-EHNA and 3-deaza-EHNA remained good ADA inhibitors (Ki = 1.2 x 10-7 M and 6.3 x 10-9 M, respectively), with 3-deaza-EHNA being the most active ADA inhibitor among the EHNA deaza analogues nih.govacs.org.

Despite this reduced ADA inhibition, this compound demonstrated superior antitumor activity compared to other analogues, and its antiviral activity against HRSV was noted as inactive nih.govacs.org. This dissociation suggests that the antiviral and antitumor mechanisms of this compound are likely independent of its ability to inhibit adenosine deaminase, implying alternative or additional cellular targets and pathways are involved in its biological effects nih.govacs.org.

Structural Biology and Biophysical Characterization of 7 Deaza Modified Systems

Computational Approaches in Structure-Based Design

Computational approaches play a pivotal role in modern structure-based drug design (SBDD), offering efficient and cost-effective methods to identify, optimize, and understand the interactions of potential drug candidates with biological targets. These methods leverage the known three-dimensional structures of macromolecules (e.g., proteins, nucleic acids) to predict how small molecules, like 7-Deaza-ehna or its derivatives, might bind and exert their effects. The advancements in computational power and algorithms have significantly enhanced the implementation of these in silico drug design and discovery methods, enabling rapid screening of extensive chemical libraries and providing atomic-level insights into molecular recognition wikidata.orgnih.gov.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (small molecule) when bound to a protein or other macromolecular target to form a stable complex fishersci.com. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target. This method typically involves searching for the optimal geometric fit and energetic complementarity between the ligand and the receptor. Widely used docking software includes DOCK, AutoDock, and MOE fishersci.comwikipedia.org. Docking provides a static view of the binding interaction, offering insights into key residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking.

While molecular docking and dynamics simulations are broadly applicable and extensively used in drug design, detailed research findings specifically on this compound using these methods are not prominently featured in the provided search results. However, given that EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is a known potent adenosine (B11128) deaminase (ADA) inhibitor, and computational studies, including molecular docking and dynamics, have been employed to investigate the binding mechanisms of EHNA and other ADA inhibitors to adenosine deaminase, it is plausible that similar computational approaches could be applied to this compound. Such studies would aim to:

Predict the precise binding site and orientation of this compound within the active site of its target enzyme, potentially adenosine deaminase or other relevant biological macromolecules.

Characterize the nature of interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) between this compound and key amino acid residues of the binding pocket.

Evaluate the stability of the this compound-target complex over time, observing conformational changes and the dynamics of interaction.

Identify critical residues or structural features that contribute to the binding affinity and specificity of this compound.

Studies on other 7-deazapurine analogs, particularly in the context of nucleic acids, have utilized computational chemistry to understand their impact on duplex formation and glycosidic torsion angles, indicating the utility of these methods for understanding the structural implications of 7-deaza modifications .

In Silico Optimization of 7-Deaza Scaffolds

In silico optimization refers to the computational refinement of lead compounds to improve their desired properties, such as binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This process often involves iterative cycles of design, synthesis (or virtual synthesis), and evaluation, with computational tools guiding the modifications. Techniques employed in in silico optimization include quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, fragment-based drug design, and de novo drug design wikidata.orgwikipedia.org. These methods allow researchers to explore a vast chemical space and identify structural modifications that are predicted to enhance a compound's therapeutic potential while minimizing undesirable characteristics wikidata.org.

For 7-deaza scaffolds, in silico optimization would involve computationally exploring various substitutions or modifications to the 7-deaza-purine core or the nonyl chain of this compound. The objective would be to enhance its interaction with a specific biological target, for instance, by optimizing hydrogen bonding networks, improving hydrophobic complementarity, or modulating conformational flexibility. Although specific in silico optimization studies solely on this compound are not detailed in the provided search results, research on other 7-deazapurine analogs demonstrates the applicability of computational chemistry in designing modified nucleosides with altered properties, such as improved duplex binding affinity or suppressed aggregation in guanine-rich sequences . Similarly, computational approaches have guided the design and synthesis of novel 7-deazahypoxanthine (B613787) analogs with potent anticancer activities by optimizing C2-substituents based on docking studies wikipedia.org.

The process of in silico optimization for this compound could involve:

Virtual Screening : Screening large databases of compounds or virtually generated derivatives of this compound against a target binding site to identify molecules with improved predicted binding scores wikidata.org.

Ligand-Based Design : Developing QSAR models based on known this compound analogs or related ADA inhibitors to predict the activity of new designs.

Fragment-Based Design : Identifying small molecular fragments that bind to specific sub-pockets of the target and then computationally linking or growing these fragments to form novel this compound derivatives with enhanced binding.

Conformational Analysis : Studying the conformational landscape of this compound and its derivatives to identify energetically favorable conformations that are optimal for binding.

These computational strategies provide a rational framework for the systematic modification and optimization of this compound, guiding experimental synthesis and characterization efforts to develop compounds with improved pharmacological profiles.

Research Applications and Future Directions for 7 Deaza Ehna Studies

Utility as Chemical Biology Probes

Chemical biology probes are small molecules designed to selectively interact with specific biological targets, enabling researchers to modulate and investigate biological processes. 7-Deaza-EHNA serves as a valuable tool in this regard, particularly in the study of enzyme mechanisms and metabolic pathways.

Investigation of Enzyme Catalytic Mechanisms

As a known inhibitor of adenosine (B11128) deaminase (ADA), this compound can be employed as a chemical probe to dissect the catalytic mechanisms of this crucial enzyme. Enzyme inhibitors like this compound bind to the enzyme's active site, often mimicking the transition state or a substrate, thereby elucidating the intricate steps involved in catalysis wikipedia.orguni.lurcsb.orgwikipedia.org. By studying how this compound interacts with ADA, researchers can gain insights into the enzyme's binding specificity, the roles of specific amino acid residues in its active site, and the conformational changes that occur during its catalytic cycle. This understanding is fundamental for comprehending enzyme function and for the development of more targeted interventions.

Exploration of Purine (B94841) Metabolism Pathways

This compound's primary utility as a chemical biology probe lies in its ability to inhibit adenosine deaminase (ADA), an enzyme central to purine metabolism uniprot.org. ADA catalyzes the irreversible deamination of adenosine to inosine (B1671953), and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine, playing a critical role in maintaining purine homeostasis and immune system function glenresearch.comnih.govfishersci.comtocris.com. By inhibiting ADA, this compound can perturb the normal flow of the purine metabolic pathway, leading to an accumulation of adenosine and deoxyadenosine. This modulation allows researchers to:

Trace metabolic fluxes: By altering the concentration of specific metabolites, researchers can track the flow of purines through various pathways, identifying bottlenecks or alternative routes.

Elucidate regulatory mechanisms: The accumulation of adenosine due to ADA inhibition can trigger feedback loops and regulatory responses within the purine metabolic network, providing insights into its complex control mechanisms thegoodscentscompany.com.

Study physiological consequences: Observing the cellular and systemic effects of ADA inhibition by this compound helps in understanding the physiological roles of adenosine and the broader implications of purine dysregulation in health and disease glenresearch.com.

Applications in Nucleic Acid Engineering and Genomic Technologies

Enhancing DNA Amplification and Sequencing Methodologies

Research on other 7-deaza analogs, particularly 7-deaza-dGTP, has shown their effectiveness in overcoming challenges in DNA amplification and sequencing. For instance, 7-deaza-dGTP is incorporated into DNA by DNA polymerases and can resolve compression problems in gel electrophoresis when sequencing GC-rich DNA regions nih.govuniprot.orgglenresearch.com. Its inclusion in PCR can improve the yield of reaction products for GC-rich templates that tend to form strong secondary structures, by reducing spurious G-C hydrogen bonding and relaxing these structures. However, these applications are specific to 7-deaza-dGTP and not directly attributed to this compound in the reviewed literature.

Development of Modified Oligonucleotides for Functional Studies

Similarly, other 7-deaza nucleosides, such as 7-deaza-adenosine and 7-deaza-deoxyinosine, have been utilized in the development of modified oligonucleotides for various functional studies. These modifications, where the nitrogen at position 7 of the purine base is replaced by carbon, can alter hydrogen bonding capabilities and influence oligonucleotide activity, stability, and structural properties fishersci.com. For example, 7-deaza-adenosine is used to study oligonucleotide activity changes following alteration of the main structural component, and 7-deaza-deoxyinosine is employed as a "universal" base in synthetic oligos to deal with degenerate codons. There is no direct evidence in the provided information that this compound itself is used for these specific oligonucleotide modifications.

Contributions to Rational Drug Design

Rational drug design is a systematic approach to discovering new medications based on a detailed understanding of biological targets and their interactions with small molecules glenresearch.com. This compound's well-characterized inhibitory activity against adenosine deaminase positions it as a significant contributor to rational drug design, particularly in therapeutic areas where modulating purine metabolism is beneficial.

The insights gained from studying this compound's interaction with ADA can inform the design of novel ADA inhibitors with improved potency, selectivity, and pharmacokinetic properties. By understanding the structural features of this compound that contribute to its inhibitory effect, medicinal chemists can rationally design new compounds that target the ADA enzyme more effectively. This approach is crucial for developing drugs for conditions such as severe combined immunodeficiency (SCID) caused by ADA deficiency, or for modulating immune responses where adenosine signaling plays a role glenresearch.com. Furthermore, the principles derived from studying this compound can be extended to the design of inhibitors for other enzymes in purine metabolism or related pathways, contributing to a broader spectrum of therapeutic interventions.

Scaffold for the Development of Novel Bioactive Compounds

The structural framework of 7-deaza-adenines, including this compound, serves as a valuable scaffold for the rational design and synthesis of novel bioactive compounds. The strategic modification of purine isosteres, such as replacing nitrogen atoms with carbon atoms at specific positions, has proven to be an effective strategy in medicinal chemistry for discovering new molecules with diverse pharmacological profiles.

The 7-deaza modification, in particular, has led to a variety of compounds with distinct biological activities:

Phosphodiesterase 2 (PDE2) Inhibitors: An 8-aza-7-deaza-adenine analogue, structurally modified from EHNA, emerged as a significantly more potent inhibitor of PDE2 with a Ki value of 0.053 nM, compared to EHNA's Ki of 7 nM. This highlights the potential of deaza analogues to enhance or shift target specificity.

Kinase Inhibitors: The 7-deaza-adenine derivative CGP62464 has been identified as a potent inhibitor of Src family kinases. Furthermore, the 5-aza-7-deaza-isostere of the purine system (imidazo[1,2-a] uni.lunih.govtriazine) has been utilized as a scaffold for inhibitors of therapeutically relevant enzymes, including activated Cdc42-associated tyrosine kinase 1, focal adhesion kinase, and dipeptidyl peptidase IV.

Anticancer Agents: Ibrutinib, an 8-aza-7-deaza-adenine based drug, has received approval for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia, demonstrating the clinical success achievable with compounds derived from these scaffolds.

Nucleic Acid Modulators: 7-Deaza purine monomers, such as 7-deaza-dA and 7-deaza-dG, are valuable tools in molecular biology. Lacking critical hydrogen bonding groups, these monomers can induce interesting effects on DNA structure, including the formation of triplexes and non-standard base pairs, thereby impacting genetic stability and function.

Metal Binding Ligands: 7-Deaza-8-aza-adenine (4-aminopyrazolo[3,4-d]pyrimidine), a bioisostere of adenine (B156593), has been studied for its metal binding capabilities, indicating its versatility as a co-ligand in coordination chemistry and potential in metalloenzyme modulation.

Strategies for Overcoming Drug Resistance Mechanisms

While this compound itself is not primarily known for overcoming drug resistance through ADA inhibition, the broader class of adenosine deaminase inhibitors and purine analogues, including other EHNA derivatives, offers insights into strategies for combating resistance. Drug resistance often arises from the rapid metabolism of therapeutic agents by host enzymes.

One established strategy involves the co-administration of ADA inhibitors with nucleoside analogues that are susceptible to deamination. By inhibiting ADA, the degradation of the nucleoside analogue is reduced, thereby increasing its bioavailability and therapeutic efficacy nih.gov. For instance, 3-Deaza-EHNA, another EHNA analogue, has been shown to significantly potentiate the antitumor activity of ara-A (Vidarabine) in vitro, with observed in vivo activity when used in combination nih.govnih.gov. This synergistic effect underscores the potential of combining EHNA-derived compounds with existing anticancer or antiviral agents to circumvent metabolic inactivation and enhance therapeutic outcomes. Although this compound itself is a poor ADA inhibitor, its observed intrinsic antitumor activity suggests it may possess alternative mechanisms that could be exploited in combination therapies or as a lead for developing new agents that bypass common resistance pathways. Further research into its specific molecular targets could reveal novel strategies for overcoming resistance, potentially by targeting pathways distinct from those affected by conventional purine-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.